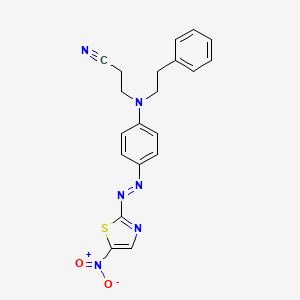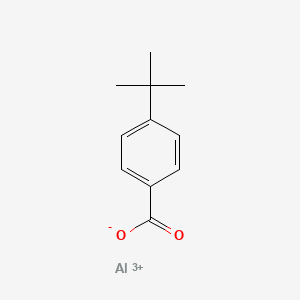
aluminum;4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum;4-tert-butylbenzoate is a chemical compound that combines aluminum with 4-tert-butylbenzoic acid. This compound is often used in various industrial and research applications due to its unique properties. The presence of the tert-butyl group in the benzoate moiety provides steric hindrance, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aluminum;4-tert-butylbenzoate typically involves the reaction of aluminum salts with 4-tert-butylbenzoic acid. One common method is to react aluminum chloride with 4-tert-butylbenzoic acid in an organic solvent such as toluene. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Aluminum;4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form aluminum oxide and other by-products.
Reduction: Reduction reactions can convert the aluminum center to a lower oxidation state.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce various substituted benzoates .
Scientific Research Applications
Aluminum;4-tert-butylbenzoate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound can be used in studies involving metal-organic frameworks and their interactions with biological molecules.
Medicine: Research into its potential use in drug delivery systems and as an adjuvant in vaccines is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which aluminum;4-tert-butylbenzoate exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum ion can coordinate with oxygen, nitrogen, and sulfur atoms in biological molecules, influencing their structure and function. This coordination can affect enzymatic activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoic acid: A precursor to aluminum;4-tert-butylbenzoate, used in similar applications.
Aluminum benzoate: Lacks the tert-butyl group, leading to different reactivity and stability.
Aluminum isobutyrate: Another aluminum carboxylate with different steric and electronic properties
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where controlled reactivity is essential .
Properties
Molecular Formula |
C11H13AlO2+2 |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
aluminum;4-tert-butylbenzoate |
InChI |
InChI=1S/C11H14O2.Al/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7H,1-3H3,(H,12,13);/q;+3/p-1 |
InChI Key |
OKLGMROEZCWGFA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


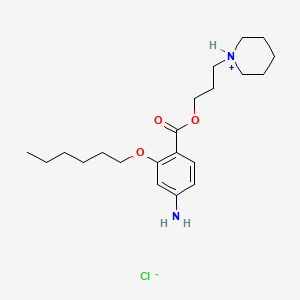
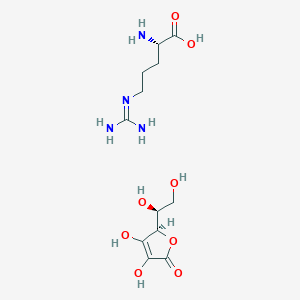

![[2-(2,6-Dimethylphenoxy)-2-oxo-1-phenylethyl]-diethylazanium chloride](/img/structure/B15342496.png)

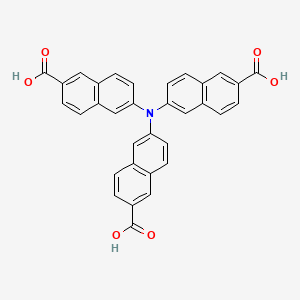
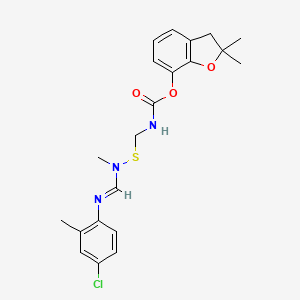
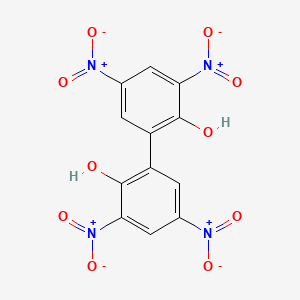
![Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl-](/img/structure/B15342518.png)
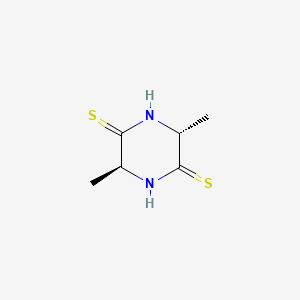
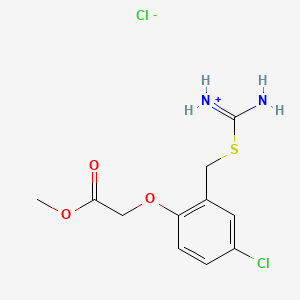
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione](/img/structure/B15342535.png)
